Methyl 3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]naphthalene-2-carboxylate
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Overview
Description
Aziridines are organic compounds that consist of a three-membered heterocycle . Aziridine-2-carboxylic acid derivatives have attracted attention in medicinal chemistry due to their potential as inhibitors of protein disulfide isomerases (PDIs) .
Synthesis Analysis
Aziridines and azetidines are used as building blocks for polyamines through anionic and cationic ring-opening polymerization . The preparation of monomers for these polymerization mechanisms is summarized in various studies .Molecular Structure Analysis
Aziridines have a high strain energy due to their three-membered ring, which promotes their high reactivity towards nucleophiles .Chemical Reactions Analysis
Aziridines are known to undergo nucleophilic ring-opening reactions. These reactions mainly proceed with ring opening and generation of alkylated products .Physical and Chemical Properties Analysis
The physical and chemical properties of aziridines are influenced by the high strain energy of the aziridine ring .Mechanism of Action
Under physiological pH, aziridine-2-carboxamide selectively alkylates only thiol groups of cancer cell surface proteins . This suggests that the antitumor and immunostimulatory activity of certain aziridine-2-carboxylic acid derivatives may be associated with inhibition of extracellular cysteine-containing proteins of cancer cells .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]naphthalene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-13(2)10-20-11-16(20)12-23-18-9-15-7-5-4-6-14(15)8-17(18)19(21)22-3/h4-9,13,16H,10-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTLEXQMBJNBNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC1COC2=CC3=CC=CC=C3C=C2C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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